Literature review of 2-fluoro-5-methylphenyl piperidine derivatives
Literature review of 2-fluoro-5-methylphenyl piperidine derivatives
An In-depth Technical Guide to 2-Fluoro-5-methylphenyl Piperidine Derivatives: Synthesis, Pharmacology, and Therapeutic Prospects
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous pharmaceuticals and natural alkaloids.[1] When functionalized with a 2-fluoro-5-methylphenyl group, this core structure gives rise to a class of compounds with significant therapeutic potential, particularly in the realm of central nervous system (CNS) disorders. The strategic incorporation of a fluorine atom often enhances crucial drug-like properties, including metabolic stability, lipophilicity, and binding affinity for target proteins.[2][3][4][5] This guide provides a comprehensive review of 2-fluoro-5-methylphenyl piperidine derivatives, detailing synthetic methodologies, exploring their pharmacological interactions with key biological targets, elucidating structure-activity relationships, and discussing their promising future in drug development.
Introduction: A Privileged Scaffold Enhanced by Fluorination
The six-membered piperidine heterocycle is a recurring motif in a vast array of FDA-approved drugs, including treatments for neurological disorders, cancer, and infectious diseases.[1][6] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow it to engage in precise interactions with biological targets. The true power of this scaffold, however, lies in its capacity for chemical modification.
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic profiles.[5] The C-F bond's high strength can block metabolic attack at specific positions, while fluorine's electronegativity can modulate the pKa of nearby functional groups and lead to more potent interactions with protein targets.[3][4]
The 2-fluoro-5-methylphenyl substituent combines these benefits with a specific substitution pattern that has proven effective for targeting a range of receptors and enzymes. This guide will deconstruct the chemistry and biology of these derivatives, offering field-proven insights for researchers and drug development professionals.
Core Synthetic Strategies
The synthesis of 2-fluoro-5-methylphenyl piperidine derivatives can be logically divided into two primary phases: the formation of the core piperidine ring and the subsequent attachment of the N-aryl moiety.
Assembly of the Piperidine Core
Multiple robust methods exist for constructing the piperidine skeleton. The choice of method is often dictated by the desired substitution pattern on the ring.
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Catalytic Hydrogenation of Pyridines: This is a direct and efficient route to the saturated piperidine core.[1] Fluorinated pyridines can be hydrogenated to yield all-cis-fluorinated piperidines, a valuable strategy for creating specific stereoisomers.[1] The choice of catalyst (e.g., Rhodium, Palladium, Platinum) is critical for achieving high yield and chemoselectivity, especially when other reducible functional groups are present.[1]
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Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to building molecular complexity in a single step. The Petrenko-Kritschenko piperidone synthesis, for instance, condenses an aldehyde, a β-dicarbonyl compound, and an amine to form a substituted 4-piperidone, which can be further modified.[7]
Caption: Key strategies for constructing the piperidine ring.
N-Arylation: The Buchwald-Hartwig Amination
The crucial carbon-nitrogen bond connecting the piperidine ring to the 2-fluoro-5-methylphenyl group is most commonly forged using the Palladium-catalyzed Buchwald-Hartwig amination.[7] This cross-coupling reaction is a cornerstone of modern medicinal chemistry due to its exceptional reliability, broad substrate scope, and tolerance of diverse functional groups.
Causality Behind the Method: The power of the Buchwald-Hartwig reaction lies in its catalytic cycle. Palladium(0) undergoes oxidative addition into the aryl halide (e.g., 1-bromo-2-fluoro-5-methylbenzene). The resulting Pd(II) complex then coordinates with the piperidine nitrogen. Subsequent reductive elimination forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to repeat. The choice of phosphine ligand is critical as it modulates the catalyst's stability and reactivity.
Caption: Simplified catalytic cycle of Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig N-Arylation
This is a representative protocol and must be adapted for specific substrates.
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Reagent Preparation: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add the piperidine derivative (1.0 eq.), 1-bromo-2-fluoro-5-methylbenzene (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), and a suitable phosphine ligand like XantPhos (4-10 mol%).
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Solvent and Base: Add a strong, non-nucleophilic base, such as sodium tert-butoxide (1.4 eq.), followed by an anhydrous, degassed solvent (e.g., toluene or dioxane).
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Reaction: Heat the mixture, typically to 80-110 °C, and monitor the reaction progress by TLC or LC-MS.
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Workup and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel to yield the final 2-fluoro-5-methylphenyl piperidine derivative.
Pharmacological Profile and Biological Targets
Derivatives of this scaffold have been investigated for their activity against a range of biological targets, primarily centered on CNS receptors and key enzymes involved in cell signaling.
Central Nervous System (CNS) Targets
The structural features of these piperidine derivatives make them well-suited to interact with aminergic G protein-coupled receptors (GPCRs), which are critical targets for treating psychiatric and neurological disorders.[8]
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Dopamine Receptors (D₂/D₃/D₄): Dopamine receptors are the primary targets for antipsychotic medications used to treat schizophrenia.[9] They are also implicated in Parkinson's disease and addiction.[10] Several studies have shown that arylpiperidine and arylpiperazine derivatives exhibit high affinity for D₂-like receptors.[9][10] The specific substitution on the phenyl ring is crucial for achieving high affinity and selectivity. For instance, ortho-substituents on the aryl ring of related arylpiperazine systems are often preferred for potent D₂ receptor binding.[11]
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Serotonin Receptors (5-HT₁ₐ/5-HT₂ₐ): These receptors are key targets for antidepressants and atypical antipsychotics.[12] Multi-target ligands that act on both dopamine and serotonin receptors can offer a broader therapeutic effect, addressing both positive and negative symptoms of schizophrenia.[11]
Caption: Simplified D2 receptor signaling pathway and antagonist action.
Table 1: Representative Binding Affinities (Kᵢ, nM) at CNS Receptors
| Compound Reference | Scaffold Type | D₂ Receptor | D₃ Receptor | D₄ Receptor | 5-HT₁ₐ Receptor | 5-HT₂ₐ Receptor |
| Phenylpiperazine Analog[9] | Dansyl-labeled Phenylpiperazine | 0.44 | 0.29 | - | >10,000 | - |
| Indazole-Piperazine 10[12] | Indazole-Piperazine | 1.8 | 155 | - | 1.2 | 2.4 |
| Indazole-Piperazine 11[12] | Indazole-Piperazine | 0.8 | 102 | - | 1.5 | 1.1 |
| Piperidine 8[10] | 4-Benzylpiperidine | >10,000 | 1,480 | 2.5 | - | - |
Note: Data is for structurally related compounds to illustrate target engagement. Kᵢ values for exact 2-fluoro-5-methylphenyl derivatives may vary.
Enzymatic Inhibition
Beyond GPCRs, the piperidine scaffold has been incorporated into inhibitors of several enzyme classes.
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Farnesyltransferase (FTase): FTase is an enzyme involved in post-translational modification of proteins, including Ras, which is implicated in cancer cell signaling. Piperidine derivatives have been developed as potent FTase inhibitors.[13]
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Monoamine Oxidase (MAO): MAO inhibitors are used as antidepressants and for treating Parkinson's disease. The piperidine scaffold is a component of molecules designed for MAO inhibition.[7][8]
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Autotaxin (ATX): ATX is an enzyme that produces lysophosphatidic acid (LPA), a signaling molecule involved in inflammation and cancer. Piperidine and piperazine derivatives have been patented as ATX inhibitors.[14]
Table 2: Representative Enzyme Inhibitory Activities (IC₅₀, nM)
| Compound Reference | Target Enzyme | Scaffold Type | IC₅₀ (nM) |
| Compound 8[13] | Farnesyltransferase | Substituted Piperidine | 3.7 |
| Compound 21[13] | Farnesyltransferase | Substituted Piperidine | 8.2 |
| MAGL Inhibitor 28 | Monoacylglycerol Lipase | Benzylpiperidine | 37 |
| MAGL Inhibitor 29 | Benzylpiperazine | Benzylpiperazine | 23 |
Structure-Activity Relationships (SAR)
The biological activity of these derivatives is highly sensitive to their chemical structure. SAR studies help explain the causality behind why certain structural features lead to enhanced potency or selectivity.
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Importance of the N-Aryl Substituent: The 2-fluoro and 5-methyl groups are critical. The fluorine atom at the 2-position can enhance binding affinity through favorable electrostatic interactions and increase metabolic stability by blocking ortho-hydroxylation. Its position is often more important than the type of halogen; for example, in one series of FTase inhibitors, a 2-bromo substitution was three times more potent than a 3-bromo substitution.[13]
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Piperidine Ring Substitution: Modifications to the piperidine ring itself have a profound impact. For instance, reducing a double bond within the ring of an FTase inhibitor increased its potency more than tenfold (from IC₅₀ = 45 nM to 3.7 nM).[13]
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Stereochemistry: The stereochemistry of substituents on the piperidine ring is often crucial for activity, as biological targets are chiral. Different enantiomers can have vastly different binding affinities and functional activities.
Caption: Key SAR drivers for the 2-fluoro-5-methylphenyl piperidine scaffold.
Therapeutic Potential and Future Directions
The accumulated evidence strongly suggests that 2-fluoro-5-methylphenyl piperidine derivatives are a rich source of potential therapeutics.
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Promising Applications:
-
Schizophrenia and Psychosis: The potent, multi-target activity at dopamine and serotonin receptors makes this class highly attractive for the development of novel antipsychotics with potentially improved side-effect profiles.[11][12]
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Neurodegenerative Diseases: Targeting dopamine receptors is a validated strategy for Parkinson's disease.[10] Furthermore, related piperazine derivatives have been investigated for their neuroprotective effects in models of Alzheimer's disease.[15][16]
-
Oncology: The inhibition of key enzymes like FTase and ATX points to potential applications in various cancers.[13][14]
-
-
Future Directions:
-
Selectivity Profiling: Future work should focus on designing derivatives with high selectivity for a specific receptor subtype (e.g., D₃ vs. D₂) to minimize off-target effects.
-
Pharmacokinetic Optimization: Systematic studies are needed to optimize properties like solubility, membrane permeability, and blood-brain barrier penetration, which are critical for CNS drugs.
-
Exploration of New Targets: The versatility of the scaffold should be leveraged to explore its potential against other target classes, such as ion channels or other enzyme families.
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Conclusion
The 2-fluoro-5-methylphenyl piperidine scaffold represents a highly validated and versatile platform for modern drug discovery. The combination of a privileged heterocyclic core with the strategic placement of fluorine provides a powerful framework for developing potent and selective modulators of key biological targets. Through robust synthetic strategies like the Buchwald-Hartwig amination and a deep understanding of the structure-activity relationships that govern their interactions with CNS receptors and enzymes, these compounds hold significant promise for addressing unmet medical needs in psychiatry, neurology, and oncology.
References
- 1-(2-Fluoro-5-methylphenyl)piperidin-2-one | Benchchem. (URL: )
- Piperidine and piperazine derivatives as autotaxin inhibitors.
-
Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. (URL: [Link])
-
The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. ResearchGate. (URL: [Link])
-
Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. ARPI. (URL: [Link])
-
Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands. (URL: [Link])
-
Synthesis and crystal structures of five fluorinated diphenidine derivatives. NTU > IRep. (URL: [Link])
-
Structure–activity relationship of piperidine derivatives with... ResearchGate. (URL: [Link])
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. (URL: [Link])
-
Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC. (URL: [Link])
- Piperidine derivative and process for preparing the same.
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing. (URL: [Link])
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])
-
Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PMC. (URL: [Link])
-
N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice. (URL: [Link])
-
PIPERIDINYL-METHYL-PURINEAMINES AS NSD2 INHIBITORS AND ANTI-CANCER AGENTS. European Patent Office - EP 4559915 A1 - EPO. (URL: [Link])
-
Structure activity relationship of piperidine derivatives. ResearchGate. (URL: [Link])
- N-[(2'r)-2'-deoxy-2'-fluoro-2'-methyl-p-phenyl-5'-uridylyl]-l-alanine 1-methylethyl ester and process for its production.
-
Fluorescent ligands for dopamine D2/D3 receptors - PMC. NIH. (URL: [Link])
-
Structure Activity Relationships. Drug Design Org. (URL: [Link])
-
Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Taylor & Francis. (URL: [Link])
-
Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. (URL: [Link])
-
Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC. (URL: [Link])
-
Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. (URL: [Link])
-
Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers. (URL: [Link])
-
Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. ResearchGate. (URL: [Link])
-
(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. (URL: [Link])
-
Discovery of 6‑Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}‑N‑methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Figshare. (URL: [Link])
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Semantic Scholar. (URL: [Link])
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. 1-(2-Fluoro-5-methylphenyl)piperidin-2-one | Benchchem [benchchem.com]
- 8. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]
- 9. Fluorescent ligands for dopamine D2/D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. WO2010115491A2 - Piperidine and piperazine derivatives as autotaxin inhibitors - Google Patents [patents.google.com]
- 15. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice [mdpi.com]
